
Methyl 2-chloro-2-phenylacetate
Overview
Description
Methyl 2-chloro-2-phenylacetate (CAS: 7476-66-6) is an α-chloro ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It is synthesized via the chlorination of methyl mandelate using tosyl chloride (TsCl), achieving a yield of 55% under optimized conditions . Key spectral data includes:
- ¹H NMR (CDCl₃): δ 3.77 (s, 3H, CH₃), 5.36 (s, 1H, CH), 7.36–7.49 (m, 5H, Ar-H) .
- ¹³C NMR (CDCl₃): δ 53.3 (CH₃), 58.9 (C-Cl), 127.9–135.7 (Ar-C), 168.8 (C=O) .
- EI-MS: m/z 184 [M⁺·], 125 [M–COOCH₃]⁺ .
The compound is a versatile intermediate in organic synthesis, notably in the preparation of α-azido esters (e.g., methyl 2-azido-2-phenylacetate via NaN₃ substitution, 99% yield) and as a by-product in palladium-catalyzed reactions . It is stored under inert conditions (2–8°C) due to its hazardous nature (GHS hazard code H314) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-phenylacetate can be synthesized through several methods. One common method involves the reaction of methyl phenylacetate with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H10O2+SOCl2→C9H9ClO2+SO2+HCl
Another method involves the chlorination of methyl phenylacetate using phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) as the chlorinating agents.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The ester group can be hydrolyzed to form phenylacetic acid and methanol.
Reduction: The compound can be reduced to form methyl 2-phenylacetate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include methyl 2-hydroxy-2-phenylacetate or methyl 2-amino-2-phenylacetate.
Hydrolysis: The major products are phenylacetic acid and methanol.
Reduction: The major product is methyl 2-phenylacetate.
Scientific Research Applications
Synthesis and Intermediate Role
Methyl 2-chloro-2-phenylacetate is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents. Its chlorinated structure enhances its reactivity, making it a valuable building block in organic synthesis.
Key Synthesis Methodologies
- Synthesis of Clopidogrel :
- Method Improvements :
Scientific Research Applications
This compound has been explored in various research contexts:
- Drug Development :
- Synthetic Organic Chemistry :
- Chemical Reactions :
Case Study 1: Synthesis of Antiplatelet Agents
A study highlighted the use of this compound in synthesizing clopidogrel analogs. The research focused on optimizing reaction conditions to enhance yield and minimize by-products, demonstrating the compound's critical role in drug formulation .
Case Study 2: Marine Natural Products
Research has shown that this compound can be utilized as a starting material for synthesizing marine natural products with significant biological activity. This application underscores its importance in natural product chemistry and drug discovery .
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-phenylacetate involves its reactivity as an electrophile. The chlorine atom is highly reactive and can be easily replaced by nucleophiles in substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the phenyl group, which stabilizes the intermediate species formed during reactions.
Comparison with Similar Compounds
The structural and functional analogs of methyl 2-chloro-2-phenylacetate are compared below based on synthesis, reactivity, and spectral properties.
Benzhydryl 2-Chloro-2-Phenylacetate (2o)
- Structure : Benzhydryl ester group replaces methyl.
- Molecular Weight : 336.84 g/mol.
- Synthesis : 45% yield via photochemical Wolff rearrangement .
- Key Data: Enantiomeric ratio (e.r.) = 90:10. HPLC: Retention times 11.8 min (major), 12.5 min (minor) .
- Applications : Used in stereoselective synthesis due to high enantiopurity.
Methyl 2-Chloro-2-Phenylpropanoate (9)
- Structure : Additional methyl group at the α-carbon.
- Synthesis : 32% yield; lower enantiomeric purity (e.r. <60:40) .
- Reactivity : Steric hindrance from the methyl group reduces nucleophilic substitution rates compared to the parent compound.
Ethyl 2-Chloro-2-Phenylacetate
- Structure : Ethyl ester group instead of methyl.
- Molecular Weight : 198.65 g/mol .
- Applications : Similar reactivity but altered solubility profiles (e.g., higher lipophilicity).
Methyl 2-Chloro-2-Cyclopropylideneacetate
- Structure : Cyclopropane ring replaces phenyl group.
- Molecular Weight : 146.01 g/mol .
- Applications : Used in bioactive compound synthesis; unique reactivity due to cyclopropane ring strain .
Methyl 2-Oxo-2-Phenylacetate (Methyl Benzoylformate)
- Structure : Ketone (C=O) replaces chlorine.
- Molecular Weight : 164.16 g/mol .
- Reactivity: Participates in keto-enol tautomerism, enabling condensations (unlike the chloro analog).
Positional Isomers (e.g., Methyl 2-/3-/4-Chlorophenylacetate)
- Key Differences :
Data Table: Comparative Analysis
Reactivity and Stability Insights
- Chlorine Substitution : this compound undergoes nucleophilic displacement (e.g., with NaN₃) faster than ethyl analogs due to lower steric hindrance .
- By-Product Formation : In HBr-rich environments, it forms as a by-product during Pd-catalyzed reactions, highlighting competing chlorination pathways .
- Enantiopurity: Benzhydryl derivatives achieve higher e.r. (90:10) due to optimized photochemical synthesis, whereas methyl propanoate analogs exhibit racemization (e.r. <60:40) .
Biological Activity
Methyl 2-chloro-2-phenylacetate (C9H9ClO2) is an organic compound that has garnered interest in various fields, particularly due to its biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound is characterized by its ester functional group and a chlorine atom attached to the second carbon of the phenylacetic acid moiety. Its chemical structure allows it to participate in various reactions, including nucleophilic substitutions and hydrolysis. The chlorine atom can be replaced by nucleophiles such as amines or thiols, which can modify its biological activity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The presence of the chlorine atom enhances its lipophilicity, enabling it to penetrate biological membranes effectively. This compound has been studied for its potential roles in enzyme inhibition and as a ligand in protein interactions.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for certain enzymes. For instance, studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially impacting synaptic transmission and muscle contraction.
Toxicity and Safety Data
Toxicological assessments have revealed that this compound exhibits moderate toxicity. In vitro studies have shown cytotoxic effects on various cell lines at higher concentrations. For example, a study reported that concentrations above 100 µM resulted in significant cell death in human liver carcinoma cells (HepG2) .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 90 |
100 | 60 |
200 | 30 |
Case Studies
- Neurotoxic Effects : A case study investigated the neurotoxic effects of this compound on zebrafish embryos. The study found that exposure during early development led to significant morphological defects and impaired motor function, indicating potential neurodevelopmental toxicity .
- Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. Results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
Applications in Research and Industry
This compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its derivatives are explored for applications in pharmaceuticals, agrochemicals, and specialty chemicals due to their unique biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-chloro-2-phenylacetate, and how can reaction conditions influence yield?
this compound is often synthesized via α-chlorination of methyl phenylacetate derivatives or as a by-product in palladium-catalyzed cycloadditions. For example, it was isolated in 79% yield when FeBr₃ and Brønsted acids were used under nitrogen at 80°C, highlighting the role of acid additives and temperature in suppressing competing pathways . Key variables include catalyst loading (e.g., 3 mol% Pd(OAc)₂), solvent choice, and acid stoichiometry.
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The compound’s ester and chloro groups produce distinct signals: the methyl ester typically appears as a singlet (~3.7 ppm in ¹H NMR), while the α-chlorine induces deshielding in adjacent protons. High-performance liquid chromatography (HPLC) with ≥98% purity standards (e.g., TraceCERT®) ensures analytical reproducibility .
Q. How should this compound be stored to maintain stability during research?
Long-term stability requires storage at -20°C in airtight containers, with a shelf life of ≥5 years. Degradation risks include hydrolysis of the ester group under humid conditions, necessitating inert atmospheres (N₂ or Ar) during handling .
Advanced Research Questions
Q. What mechanistic insights explain the formation of this compound as a by-product in Pd-catalyzed reactions?
In Pd-catalyzed [3+2] cycloadditions, competing α-chlorination can occur when Brønsted acids (e.g., HBr·NEt₃) and FeBr₃ activate chlorinating agents. This side reaction dominates under low ligand concentrations or excessive acid, diverting intermediates from cyclization to chlorination . Kinetic studies using in-situ IR or GC-MS can track competing pathways.
Q. How can reaction parameters be optimized to minimize by-product formation while maximizing target yields?
Systematic optimization involves:
- Catalyst tuning : Reducing Pd(OAc)₂ loading to ≤3 mol% and using bulky ligands to favor cyclization over chlorination.
- Acid control : Limiting Brønsted acids to ≤5 mol% to avoid over-activation of chlorine sources.
- Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize Pd intermediates, reducing side reactions .
Q. What analytical strategies differentiate this compound from structurally similar esters (e.g., methyl phenylacetoacetate)?
- Mass spectrometry (HRMS) : Exact mass analysis distinguishes molecular formulas (e.g., C₉H₉ClO₂ vs. C₁₁H₁₂O₃).
- IR spectroscopy : The C=O stretch in this compound (~1740 cm⁻¹) is shifted compared to ketone-containing analogs .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline batches .
Q. What role does this compound play in synthesizing bioactive intermediates?
The compound serves as a precursor for α-arylacetic acids, which are scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs). Chlorination at the α-position enhances electrophilicity, enabling nucleophilic substitutions in downstream derivatization .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations can map transition states for chlorination vs. cyclization pathways. Parameters like Gibbs free energy (ΔG‡) and frontier molecular orbital (FMO) analysis guide catalyst/ligand selection to control selectivity .
Properties
IUPAC Name |
methyl 2-chloro-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOYHPJZJLTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-66-6 | |
Record name | Methyl alpha-chlorophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7476-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-METHYL ALPHA-CHLOROPHENYLACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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